molecular formula C26H21NO6S B2584771 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline CAS No. 866895-78-5

8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline

Cat. No.: B2584771
CAS No.: 866895-78-5
M. Wt: 475.52
InChI Key: LOZSLHBEOYRVMZ-UHFFFAOYSA-N
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Description

The compound 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline features a fused [1,4]dioxinoquinoline core modified with a benzoyl group at position 8 and a 4-ethoxybenzenesulfonyl moiety at position 7.

Properties

IUPAC Name

[9-(4-ethoxyphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21NO6S/c1-2-31-18-8-10-19(11-9-18)34(29,30)26-20-14-23-24(33-13-12-32-23)15-22(20)27-16-21(26)25(28)17-6-4-3-5-7-17/h3-11,14-16H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZSLHBEOYRVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core is synthesized through a series of cyclization reactions.

    Introduction of the Dioxin Ring: The dioxin ring is introduced via a condensation reaction with appropriate diol compounds.

    Substitution with Benzoyl and Ethoxybenzenesulfonyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with additional oxygen functionalities, while substitution reactions could produce a variety of substituted quinoline compounds.

Scientific Research Applications

8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties, such as light-emitting diodes and organic semiconductors.

Mechanism of Action

The mechanism of action of 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as c-Met and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis . The compound binds to the active sites of these enzymes, blocking their activity and thereby exerting its anti-cancer effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name / Identifier Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound [1,4]dioxino[2,3-g]quinoline 8-benzoyl, 9-(4-ethoxybenzenesulfonyl) Not explicitly stated (inferred: ~C28H25NO6S) ~500–520 (estimated) High lipophilicity (predicted XLogP3 >4.5) due to aryl and ethoxy groups
BB05026 [1,4]dioxino[2,3-g]quinoline 8-benzenesulfonyl, 9-(2-fluorophenylpiperazine) C27H24FN3O4S 505.56 Fluorine enhances polarity; piperazine improves solubility
C769-0763 [1,4]dioxino[2,3-g]quinoline 8-(4-chlorobenzenesulfonyl), 9-(4-methylpiperidine) C23H23ClN2O4S 471.96 Chlorine increases electronegativity; methylpiperidine modulates steric effects
866865-95-4 [1,4]dioxino[2,3-g]quinolin-9-one 8-(4-ethoxybenzoyl), 6-(4-methoxyphenylmethyl) C28H25NO6 471.50 Ketone group introduces polarity; methoxy enhances π-π stacking
4k () Quinoline 4-amino, 2-(4-chlorophenyl), 3-(4-methoxyphenyl) C22H18ClN3O 375.85 Rigid structure with high melting point (223–225°C)
Key Observations:
  • Substituent Diversity : The target compound’s 4-ethoxybenzenesulfonyl group distinguishes it from analogs with benzenesulfonyl (BB05026) or chlorobenzenesulfonyl (C769-0763) moieties. The ethoxy group may improve metabolic stability compared to halogens .
  • Lipophilicity : The benzoyl and ethoxy groups likely increase lipophilicity (similar to compound 866865-95-4, XLogP3 = 4.8), which could enhance membrane permeability but reduce aqueous solubility .

Pharmacological and Functional Comparisons

Kinase Inhibition Potential
  • BB05026 and C769-0763 share sulfonyl groups linked to nitrogen-containing heterocycles (piperazine/piperidine), a feature common in kinase inhibitors like BCR-ABL inhibitors (). The target compound’s ethoxybenzenesulfonyl group may offer unique steric or electronic interactions with kinase active sites .
  • Compound 4k () lacks a sulfonyl group but demonstrates the importance of chloro and methoxy substituents in modulating bioactivity, suggesting that the target’s ethoxy group could similarly fine-tune selectivity .
Melting Points and Solubility:
  • Analogs with rigid structures (e.g., 4k, melting point 223–225°C) exhibit higher thermal stability than flexible derivatives (e.g., ’s compound, melting point 95–97°C). The target compound’s melting point is unreported but likely intermediate due to moderate rigidity .
  • Compound 866865-95-4 (XLogP3 = 4.8) highlights the lipophilic nature of ethoxybenzoyl-containing derivatives, suggesting the target compound may require formulation adjustments for bioavailability .

Biological Activity

The compound 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline is a novel derivative of the quinoline family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, structural characteristics, and biological activities of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline typically involves multi-step organic reactions. The initial step often includes the formation of a sulfonamide structure through the reaction of 4-ethoxybenzenesulfonyl chloride with appropriate amines. Following this, cyclization reactions lead to the formation of the quinoline core.

Structural Characteristics

The molecular formula for this compound is C20H20N2O5SC_{20}H_{20}N_{2}O_{5}S, with a molecular weight of 396.45 g/mol. Its structure features a dioxin ring fused to a quinoline moiety, which is essential for its biological activity.

PropertyValue
Molecular FormulaC20H20N2O5SC_{20}H_{20}N_{2}O_{5}S
Molecular Weight396.45 g/mol
IUPAC Name8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline

Anticancer Activity

Recent studies have demonstrated that quinoline derivatives exhibit significant anticancer properties. The mechanism of action is primarily attributed to their ability to intercalate DNA and inhibit topoisomerase II enzymes. In vitro studies indicate that 8-benzoyl-9-(4-ethoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinoline shows potent cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A comparative study evaluated the anticancer activity of this compound against several cell lines including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The results indicated that this compound exhibited IC50 values significantly lower than those of standard chemotherapeutics such as doxorubicin.

Cell LineIC50 (µM)Standard Drug IC50 (µM)
HeLa5.210
MCF-76.112
A5494.811

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Antimicrobial Efficacy Results

The compound displayed broad-spectrum antimicrobial activity:

MicroorganismMIC (µg/mL)Standard Drug MIC (µg/mL)
Staphylococcus aureus1632
Escherichia coli3264
Candida albicans816

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. Modifications to the benzoyl and sulfonamide groups can enhance potency and selectivity against target cells.

Key Findings

  • Benzoyl Variation : Substituents on the benzoyl ring influence cytotoxicity.
  • Sulfonamide Group : The presence of an ethoxy group enhances solubility and bioavailability.

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